

4-Fluoroindoline-2,3-dione chemical properties and reactivity

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Compound of Interest

Compound Name: 4-Fluoroindoline-2,3-dione

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An In-Depth Technical Guide to **4-Fluoroindoline-2,3-dione** (4-Fluoroisatin)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoroindoline-2,3-dione, commonly known as 4-Fluoroisatin, is a halogenated derivative of isatin, a privileged heterocyclic scaffold in medicinal chemistry. The incorporation of a fluorine atom at the 4-position of the indole ring significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for the synthesis of novel bioactive compounds. Isatin derivatives are known to exhibit a wide array of pharmacological activities, including antiviral, antimicrobial, and anticancer effects. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and biological significance of **4-Fluoroindoline-2,3-dione**, with a focus on its application in drug discovery, particularly as a scaffold for kinase inhibitors.

Physicochemical and Spectroscopic Properties

4-Fluoroindoline-2,3-dione is a solid compound at room temperature. The fluorine substituent imparts distinct properties compared to its parent compound, isatin. While comprehensive experimental data is sparse in the literature, a combination of data from patents, commercial suppliers, and studies on closely related isomers allows for the compilation of its key properties.

Table 1: Physicochemical Properties of **4-Fluoroindoline-2,3-dione** and Related Isomers

Property	4-Fluoroindoline-2,3-dione	5-Fluoroisatin (Isomer)	7-Fluoroisatin (Isomer)
Molecular Formula	C ₈ H ₄ FNO ₂	C ₈ H ₄ FNO ₂	C ₈ H ₄ FNO ₂
Molecular Weight	165.12 g/mol	165.12 g/mol	165.12 g/mol
CAS Number	346-34-9	443-69-6	317-20-4
Appearance	Orange-red precipitate/solid	Red Crystalline Powder	Solid
Melting Point	226-229 °C[1]	224-227 °C[2][3]	192-196 °C[4]
Solubility	Data not available	Soluble in Chloroform, DMSO, Methanol[2]	Data not available
pKa (Predicted)	Data not available	8.51 ± 0.20[2]	Data not available
Density (Predicted)	1.5 ± 0.1 g/cm ³	1.477 ± 0.06 g/cm ³	Data not available
logP (Calculated)	0.8	~2.3	Data not available

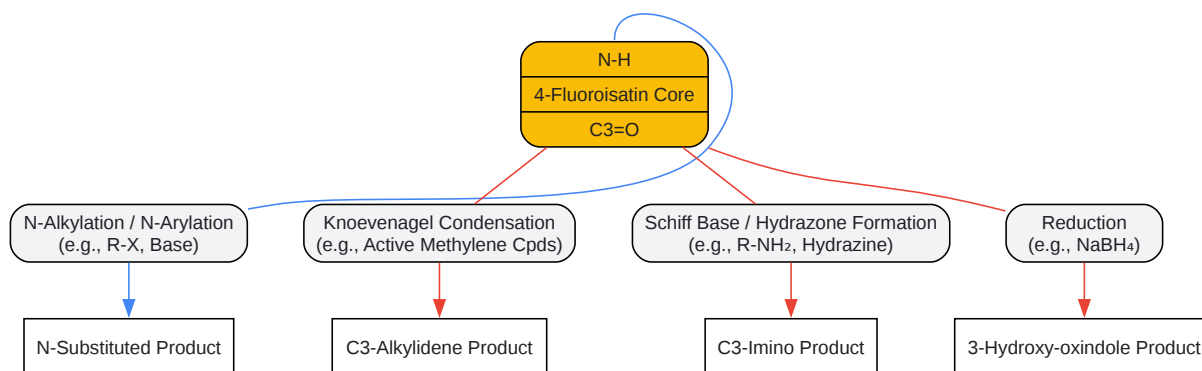
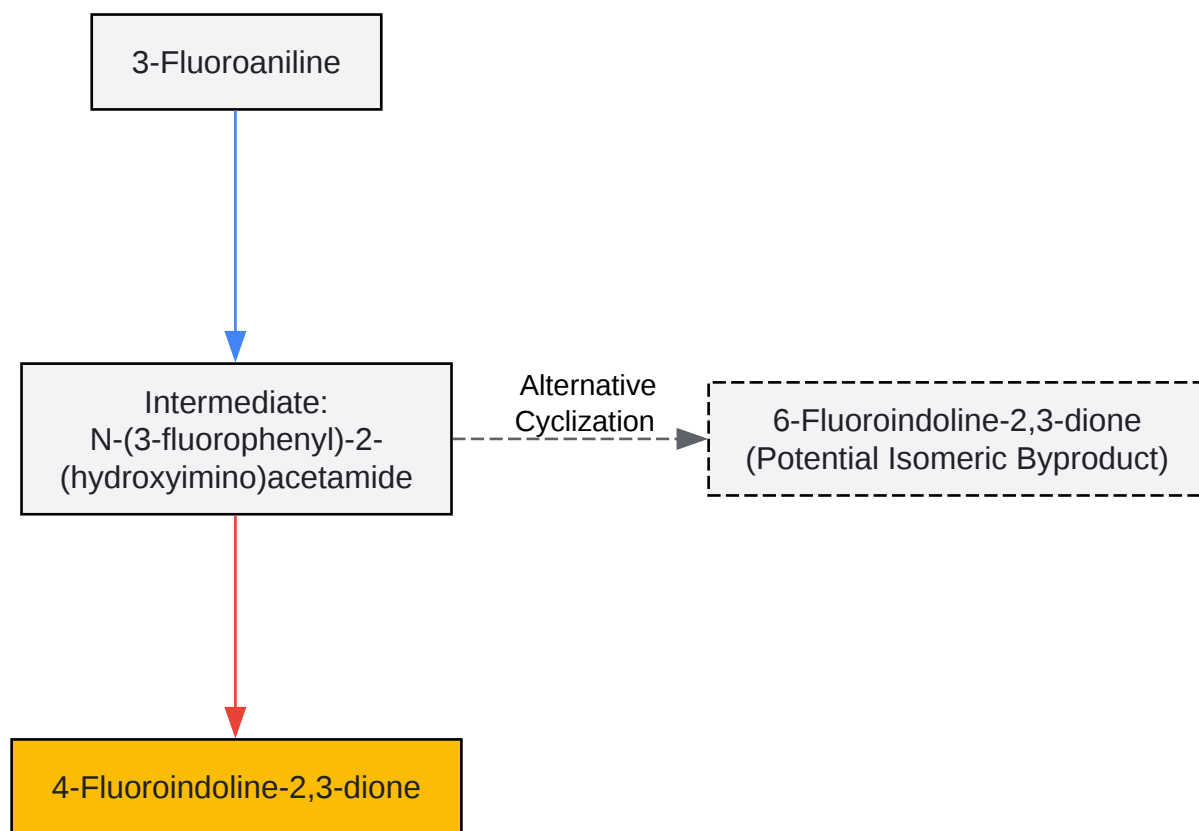
Table 2: Spectroscopic Data for **4-Fluoroindoline-2,3-dione**

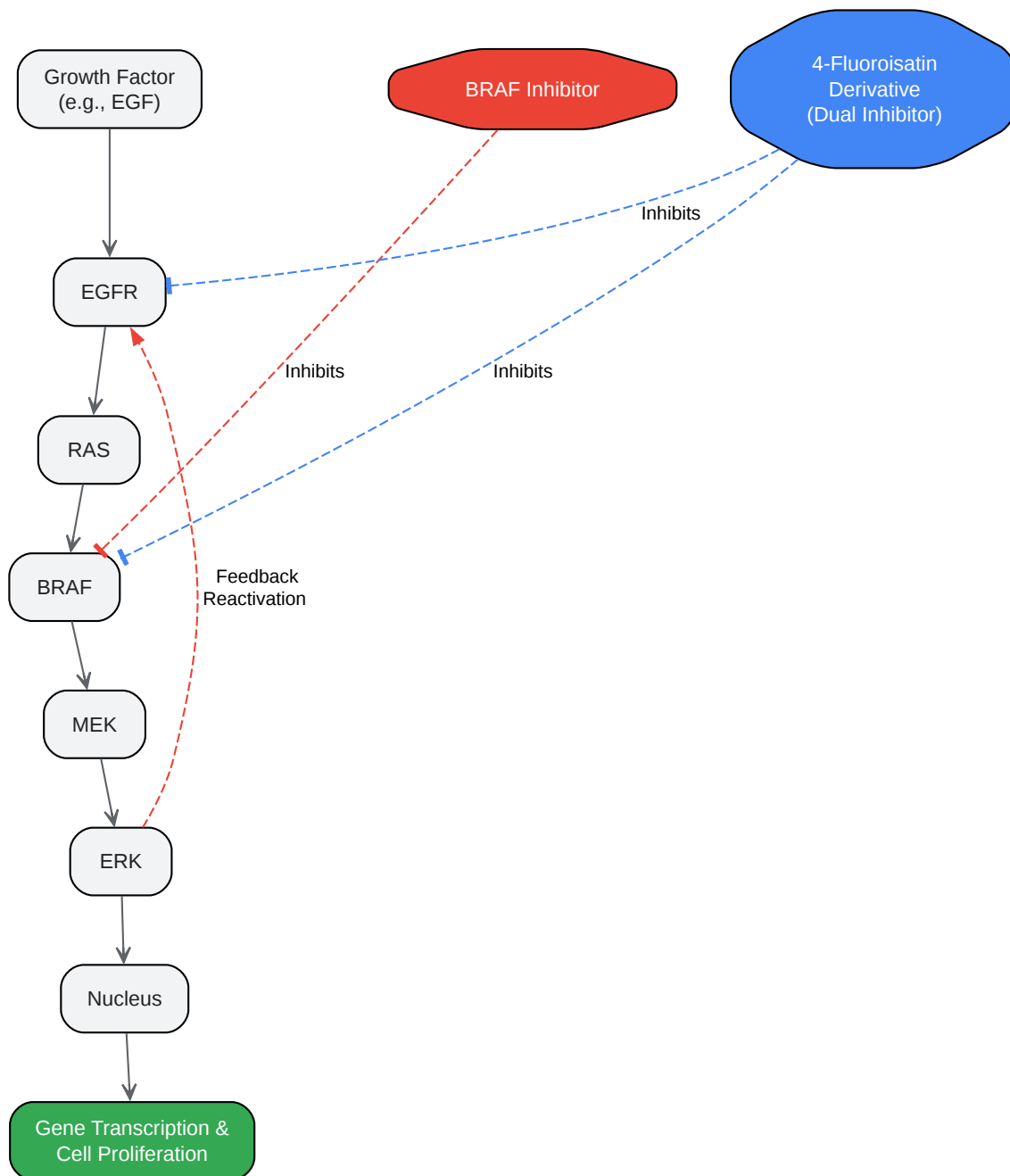
Spectrum Type	Data
^1H NMR	Detailed published spectra are not readily available. A patent notes that NMR and H-H COSY tests confirm the structure of a singly-substituted 4-fluoro product without providing spectral data. [1]
^{13}C NMR	Solid-state ^{13}C NMR: $\delta = 179.15$ ppm (ketone C=O). [5] Detailed solution-state spectra are not readily available in the literature.
FTIR	Specific spectral data is not readily available. Expected characteristic peaks include N-H stretching ($\sim 3200\text{-}3400\text{ cm}^{-1}$) and strong C=O stretching vibrations ($\sim 1700\text{-}1800\text{ cm}^{-1}$). [6]
Mass Spectrometry	Specific spectral data is not readily available. The molecular ion peak (M^+) is expected at $m/z = 165.02$. Characteristic fragmentation would likely involve the loss of CO moieties. [6]

Synthesis of 4-Fluoroindoline-2,3-dione

The most common and industrially applied method for synthesizing isatin derivatives is the Sandmeyer isatin synthesis.[\[7\]](#)[\[8\]](#)[\[9\]](#) This two-step process begins with the formation of an isonitrosoacetanilide intermediate from a substituted aniline, followed by an acid-catalyzed intramolecular cyclization.

Synthesis Workflow Diagram





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